3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one
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Overview
Description
3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C22H13ClN2O2S2 and its molecular weight is 436.93. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The compound 3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one, related to coumarin and thiazole hybrids, demonstrates significant interest due to their structural complexity and potential biological activities. The synthesis and X-ray characterization of related coumarin-thiazole hybrids have been thoroughly investigated. These studies have uncovered detailed structural insights into the noncovalent interactions, particularly C–H⋯O and π–π interactions, that play a crucial role in the solid-state architecture of these compounds (Madni et al., 2020). Additionally, the synthesis of related 4-aryl-4H-chromenes with cytotoxic activities against various cancer cell lines underscores the pharmaceutical potential of these compounds (Mahmoodi et al., 2010).
Crystallographic Insights
Crystallographic studies of similar compounds have provided valuable insights into their molecular structure, revealing how π-stacking and other noncovalent interactions contribute to their stability and potentially to their biological activity. For instance, the crystal structure of related compounds has been determined, highlighting the importance of molecular geometry in understanding their physical and chemical properties (Manolov et al., 2012).
Biological Activity and Applications
The exploration of coumarin-thiazole derivatives extends to their biological activities, particularly their cytotoxic properties against cancer cells. Studies have shown that certain derivatives exhibit potent activity against a range of cancer cell lines, suggesting potential therapeutic applications (Yu et al., 2017). Furthermore, the incorporation of these compounds into polymers for antimicrobial coatings represents a novel application, demonstrating their versatility beyond pharmaceuticals (El‐Wahab et al., 2014).
Advanced Synthesis Techniques
Innovative synthesis techniques, such as ultrasound-promoted methods, have been employed to create thiazole derivatives bearing a coumarin nucleus, showcasing the advancements in chemical synthesis aimed at improving efficiency and minimizing environmental impact (Gomha & Khalil, 2012).
Mechanism of Action
Target of Action
The compound, also known as 3-(2-((4-(4-chlorophenyl)thiazol-2-yl)methyl)thiazol-4-yl)-2H-chromen-2-one, is a thiazole derivative . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives can inhibit matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins, leading to potential anticancer activity .
Biochemical Pathways
Thiazole derivatives are known to influence various biochemical pathways and enzymes, and they can stimulate or block receptors in biological systems .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and pharmacokinetic properties.
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including anticancer activity . For instance, some thiazole derivatives have shown growth inhibition activity against various human tumor cell lines .
Action Environment
The solubility of thiazole derivatives in various solvents may suggest that the compound’s action could be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves the thiazole ring, which is highly reactive due to the presence of an acidic proton at C-2 . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Cellular Effects
Thiazole derivatives have been reported to exhibit a range of effects on cells, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Properties
IUPAC Name |
3-[2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN2O2S2/c23-15-7-5-13(6-8-15)17-11-28-20(24-17)10-21-25-18(12-29-21)16-9-14-3-1-2-4-19(14)27-22(16)26/h1-9,11-12H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUHEUIFOZPWGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)CC4=NC(=CS4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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